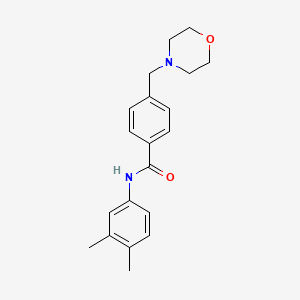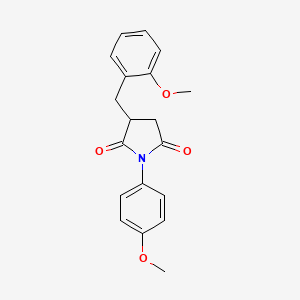
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as GSK-3 inhibitor VIII, is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In
Wirkmechanismus
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII works by inhibiting the activity of glycogen synthase kinase-3 (3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione), an enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione activity, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII can modulate various signaling pathways, including the Wnt/beta-catenin pathway, the PI3K/Akt pathway, and the NF-kappaB pathway.
Biochemical and Physiological Effects:
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been found to have various biochemical and physiological effects. In cancer cells, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In diabetes, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII in lab experiments is its specificity for 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. This allows researchers to selectively target 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione activity without affecting other cellular processes. However, one of the limitations of using 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII is its potential toxicity, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII. One direction is to further explore its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to develop more potent and selective 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitors that can overcome the limitations of 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII. Additionally, research can be conducted to investigate the potential side effects and toxicity of 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII and other 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitors.
Synthesemethoden
The synthesis of 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII involves the reaction of 2-methoxybenzylamine with 4-methoxyphenylacetic acid to form the corresponding amide. This amide is then treated with ethyl chloroformate to yield the corresponding ethyl ester. Finally, the ester is reacted with 2,5-pyrrolidinedione to form 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been found to have potential therapeutic applications in various diseases. In cancer research, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In diabetes research, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-16-9-7-15(8-10-16)20-18(21)12-14(19(20)22)11-13-5-3-4-6-17(13)24-2/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKNJUNJGCPOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968749.png)
![1,7-dimethyl-3-(3-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4968754.png)
![N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B4968766.png)
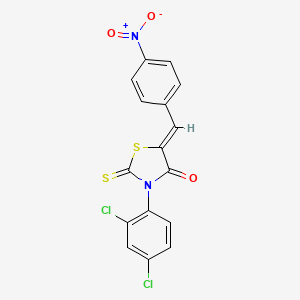

![3-(3-chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968802.png)
![ethyl 1-[(4-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4968820.png)
![N-{1-[1-(3,4-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4968828.png)
![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4968831.png)
![4-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4968834.png)
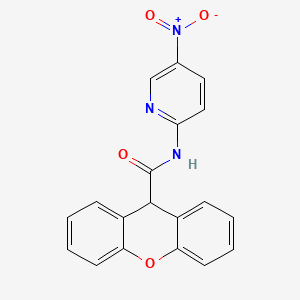
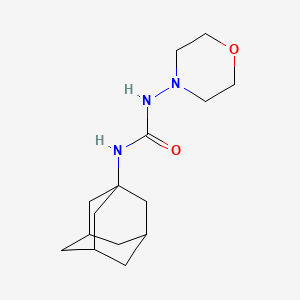
![methyl 7-cyclopropyl-3-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968847.png)
